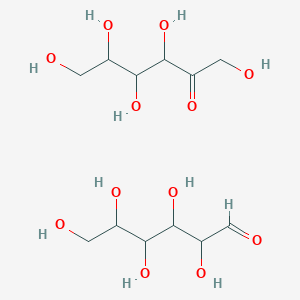![molecular formula C11H11ClO2 B033564 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 103501-83-3](/img/structure/B33564.png)
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C11H11ClO2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a detailed structural analysis, it is recommended to use software tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one include its molecular formula (C11H11ClO2), and its use in experimental and research settings . For a detailed analysis of the physical and chemical properties, it is recommended to refer to the literature or consult with a chemist.Scientific Research Applications
Material Science: Organic Synthesis Building Block
In material science, this compound could be used as a building block for organic synthesis, contributing to the creation of new materials with specific desired properties, such as increased durability or enhanced electrical conductivity .
Environmental Science: Pollutant Degradation
Research may explore the use of this compound in the degradation of environmental pollutants. Its chemical properties could make it suitable for breaking down toxic substances into less harmful components .
Biochemistry: Enzyme Inhibition Studies
The compound could be utilized in biochemistry for enzyme inhibition studies. By modifying enzymes’ activity, researchers can better understand metabolic pathways and potentially develop inhibitors to treat diseases .
properties
IUPAC Name |
7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-5-8(12)6-9-10(13)3-2-4-14-11(7)9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQCAAAJCZAMKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCCC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402198 |
Source


|
| Record name | 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
CAS RN |
103501-83-3 |
Source


|
| Record name | 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)



